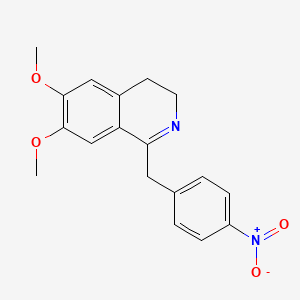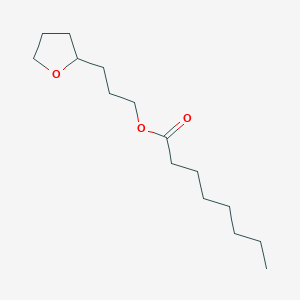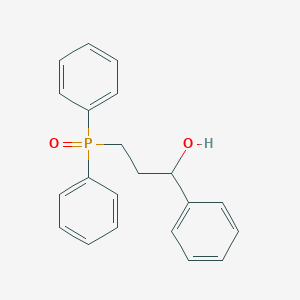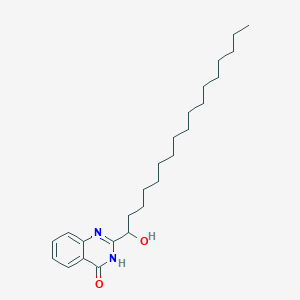
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one is an organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring substituted with a hexynyl group at the 2-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with hex-5-yn-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hex-5-yn-1-one or hex-5-ynoic acid.
Reduction: Formation of hex-5-en-1-yl or hexyl derivatives.
Substitution: Formation of various substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Vergleich Mit ähnlichen Verbindungen
N-(5-Hexynyl)phthalimide: Used in the synthesis of amino-alkyne derivatives.
tert-Butyl hex-5-yn-1-ylcarbamate: Another alkyne-containing compound used in research.
Uniqueness: 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core with an alkyne side chain, providing a versatile scaffold for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
88499-82-5 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-hex-5-ynyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N2O/c1-3-4-5-6-7-10-12-9(2)8-11(14)13-10/h1,8H,4-7H2,2H3,(H,12,13,14) |
InChI-Schlüssel |
ZKPRXLFUQLIKCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)CCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)










![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
